![molecular formula C13H12FN3OS2 B2588587 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893332-55-3](/img/structure/B2588587.png)
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is a chemical compound1. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”. However, similar compounds have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is not explicitly provided in the search results. However, similar compounds have been analyzed45.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” are not explicitly provided in the search results. However, similar compounds have been analyzed45.Applications De Recherche Scientifique
Catalytic Synthesis and Molecular Design
Research into thiadiazole derivatives has demonstrated their utility in catalytic synthesis and the design of molecules for specific applications. For example, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of heterocyclic amides via microwave-assisted Fries rearrangement, showcasing the potential for innovative synthetic pathways in chemical research (Moreno-Fuquen et al., 2019).
Fluorine-18 Labeling for PET Imaging
The development and utilization of fluorine-18 labeled compounds, as explored by Lang et al. (1999), provide insights into the applications of thiadiazole derivatives in medical imaging, particularly positron emission tomography (PET). These studies underscore the relevance of such compounds in enhancing diagnostic capabilities and understanding biological processes (Lang et al., 1999).
Antimicrobial and Antifungal Action
The antimicrobial and antifungal activities of thiadiazole derivatives have been a significant area of research, as demonstrated by Sych et al. (2019). Their work on synthesizing and evaluating sulfonyl-substituted thiadiazole compounds for antimicrobial and antifungal efficacy highlights the potential of these compounds in developing new therapeutic agents (Sych et al., 2019).
Anticancer Agent Development
The exploration of thiadiazole derivatives as anticancer agents has shown promising results. Gomha et al. (2017) synthesized a novel series of thiadiazole derivatives and evaluated them as potent anticancer agents, indicating the therapeutic potential of these compounds in oncology (Gomha et al., 2017).
Safety And Hazards
There is no specific safety and hazard information available for “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”. However, similar compounds have safety information available5.
Orientations Futures
There is no specific information available on the future directions of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”. However, similar compounds have been studied for their potential applications7.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry expert may be needed.
Propriétés
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS2/c14-10-4-2-1-3-9(10)7-19-13-17-16-12(20-13)15-11(18)8-5-6-8/h1-4,8H,5-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYHXGIVJRFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

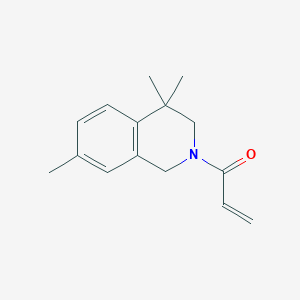
![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)
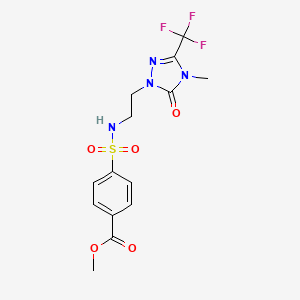
![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)
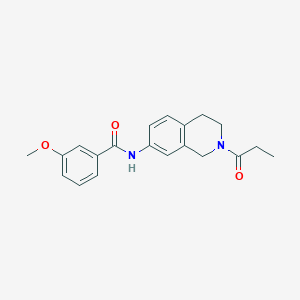
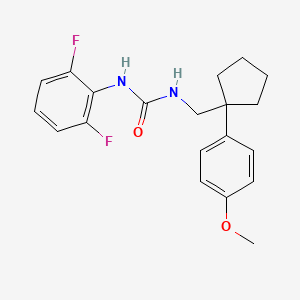
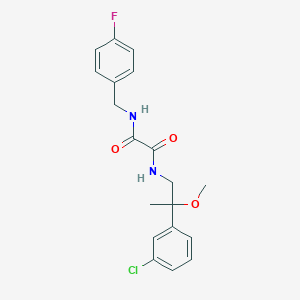
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)
![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)
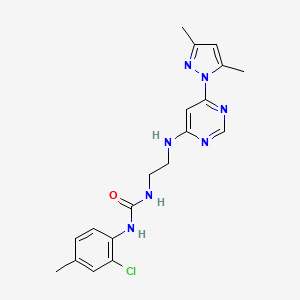
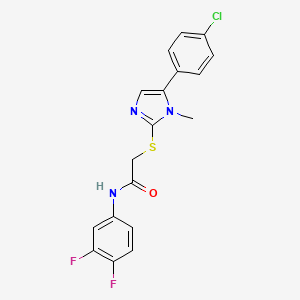
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
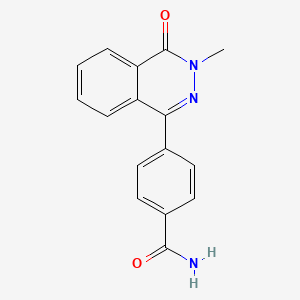
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)